molecular formula C13H17N3O3S B410696 N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide

N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide

Cat. No.: B410696
M. Wt: 295.36g/mol
InChI Key: XDBZXZLENSJHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is an organic compound with a complex structure that includes a benzoyl group, a hydrazinocarbothioyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide typically involves the reaction of 4-propoxybenzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinocarbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[N’-(4-Methoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
  • N-[N’-(4-Ethoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
  • N-[N’-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-acetamide

Uniqueness

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36g/mol

IUPAC Name

N-[[(4-propoxybenzoyl)amino]carbamothioyl]acetamide

InChI

InChI=1S/C13H17N3O3S/c1-3-8-19-11-6-4-10(5-7-11)12(18)15-16-13(20)14-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,18)(H2,14,16,17,20)

InChI Key

XDBZXZLENSJHRK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C

Origin of Product

United States

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